molecular formula C13H15FN2O B2654570 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1439902-96-1

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2654570
CAS No.: 1439902-96-1
M. Wt: 234.274
InChI Key: BOGBEHQXBBNZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one (CAS 1439902-96-1) is a high-purity chemical compound offered with an estimated purity of >95% and is intended for Research Use Only . This molecule features a piperidine-substituted isoindolinone scaffold, a structure recognized for its significant value in medicinal chemistry research. Compounds with this core structure are frequently investigated as key intermediates in the discovery of new therapeutic agents. Recent scientific studies highlight the potential of similar piperidine-substituted isoindolinone derivatives in multiple research fields. For instance, hybrid molecules combining piperidine and other heterocyclic structures have demonstrated remarkable antifungal activity against clinically relevant Candida species, including C. albicans and C. krusei, by potentially inhibiting critical enzymes in the ergosterol biosynthesis pathway . Furthermore, structurally related molecules, such as the PARP-1 inhibitor NMS-P118, share the 2-(piperidin-4-yl)-6-fluoro-1H-isoindol-1-one motif and have been explored as potent and selective agents in oncology research . This suggests that this compound serves as a versatile building block for researchers developing novel compounds for investigating infectious diseases and cancer mechanisms.

Properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGBEHQXBBNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-1H-isoindole and piperidine.

    Formation of the Isoindolone Ring: The isoindolone ring is formed through a cyclization reaction. This can be achieved by reacting 6-fluoro-1H-isoindole with a suitable reagent under controlled conditions.

    Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group is introduced through a substitution reaction. This involves the reaction of the intermediate compound with piperidine under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolones.

Scientific Research Applications

Allosteric Modulation

Research indicates that compounds similar to 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one can act as positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs), particularly muscarinic receptors. These PAMs have shown promise in treating conditions like Alzheimer's disease and schizophrenia by enhancing receptor activity without the adverse effects associated with direct agonists .

Case Study:
A study demonstrated that PAMs targeting M1 and M4 muscarinic receptors could improve cognitive function in animal models of Alzheimer's disease, indicating potential for similar compounds like this compound to provide therapeutic benefits in neurodegenerative diseases .

Neuroprotective Effects

The compound may exhibit neuroprotective properties, potentially reducing neuronal degeneration associated with Parkinson's disease (PD). Research on mGlu4 PAMs has shown that they can mitigate motor symptoms and possibly modify disease progression by protecting dopaminergic neurons from cell death .

Data Table: Neuroprotective Studies

StudyModelTreatmentOutcome
Battaglia et al. (2006)MPTP-treated micemGlu4 PAMReduced DA cell death
Engers et al. (2010)Rodent modelsmGlu4 PAMsDecreased motor disability

Cancer Treatment

The compound's structural analogs are being investigated as selective inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Selective inhibition of PARP could lead to enhanced efficacy in cancer therapies while minimizing side effects related to non-selective inhibitors .

Case Study:
NMS-P118, a compound structurally related to this compound, was found to be a potent PARP inhibitor with favorable pharmacokinetic properties and efficacy in xenograft models .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activities, and applications:

Compound Name Key Structural Features Biological Activity/Application References
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one 6-Fluoro substitution; piperidin-4-yl at position 2 Limited direct data; inferred CNS/oncological potential based on analogs
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one 2-Methoxyphenyl-piperazine side chain; no fluorine High 5-HT1A receptor affinity (CNS applications)
Roluperidone 4-Fluorophenyl-2-oxoethyl-piperidine substituent Antipsychotic (D2/5-HT2A receptor modulation)
3-{2-[(Dimethylamino)methyl]-1H-indol-3-yl}-5-hydroxy-2,3-dihydro-1H-isoindol-1-one Indole-dimethylamine substituent; 5-hydroxy group KRAS-targeted oncology (undruggable pocket inhibition)
6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride Chlorine substitution; piperidin-4-ylidene linkage Antimicrobial synergist (MRSA); structural rigidity via conjugated system
3-(Hydroxyimino)-2,3-dihydro-1H-isoindol-1-one Hydroxyimino group at position 3; no piperidine Chelation/coordination chemistry; no reported pharmacological activity

Key Observations

Substituent Effects on Target Engagement: The 6-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like the 2-methoxyphenyl-piperazine derivative . Fluorine’s electronegativity could also modulate interactions with aromatic residues in target proteins. Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., ) exhibit stronger serotonin receptor affinity due to the basic nitrogen’s ability to form salt bridges. In contrast, piperidine derivatives (e.g., roluperidone) prioritize dopamine receptor modulation .

Pharmacological Diversity: CNS Applications: Roluperidone’s antipsychotic activity contrasts with the 5-HT1A-targeting compound in , illustrating how side-chain modifications redirect therapeutic focus .

Physicochemical Properties: Solubility: Hydroxyimino derivatives (e.g., ) exhibit higher aqueous solubility than the fluorinated target compound, which may limit its bioavailability . Lipophilicity: Chlorinated analogs () show increased logP values, enhancing membrane permeability but risking off-target toxicity .

Biological Activity

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the isoindolone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of poly(ADP-ribose) polymerase (PARP-1), which plays a critical role in DNA repair mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H15FN2O
  • Molecular Weight : 234.27 g/mol
  • CAS Number : 1439902-96-1

The biological activity of this compound primarily involves its interaction with PARP-1. By selectively inhibiting PARP-1, this compound can disrupt the DNA repair process in cancer cells, leading to increased cell death, particularly in tumors that are already deficient in DNA repair mechanisms.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Selectivity for PARP-1 : The compound has been shown to selectively inhibit PARP-1 without significantly affecting PARP-2, which may reduce associated toxicities .
    • Efficacy in Cancer Models : In vivo studies demonstrated that this compound was effective as a single agent and in combination with other chemotherapeutics like Temozolomide in xenograft models .
  • Neuroprotective Effects :
    • The compound's ability to modulate pathways involved in neurodegeneration has been explored, showing potential benefits in conditions like Alzheimer's disease through its action on neuroinflammation and oxidative stress pathways .
  • Antiviral Properties :
    • Preliminary studies suggest that isoindolone derivatives, including this compound, may exhibit antiviral activity by interfering with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSelective PARP-1 inhibition leading to tumor cell death
NeuroprotectiveModulation of neuroinflammation and oxidative stress
AntiviralPotential interference with viral replication

Case Study: Efficacy Against Cancer

In a study involving MDA-MB-436 breast cancer xenografts, treatment with this compound resulted in significant tumor reduction compared to control groups. The combination therapy with Temozolomide further enhanced therapeutic outcomes, indicating a synergistic effect that warrants further investigation .

Q & A

Q. How to optimize the synthesis of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions and purification techniques. For example:

  • Purification: Flash column chromatography with solvent gradients (e.g., EtOAc/hexane, 20:80) is effective for isolating the compound from byproducts, achieving yields up to 76% .
  • Scale: Reactions performed on a 0.2-mmol scale minimize side reactions while maintaining scalability .
  • Monitoring: Use thin-layer chromatography (TLC) with UV visualization to track reaction progress.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Exposure Mitigation:
    • Inhalation: Transfer to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
    • Waste Disposal: Follow institutional guidelines for halogenated organic compounds.

Q. What analytical techniques are recommended for confirming the molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorine at C6, piperidine at C2) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C13_{13}H14_{14}FN2_2O).
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
  • Data Collection: Use a diffractometer (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) datasets .
  • Refinement: SHELXL refines bond lengths and angles, while SHELXE resolves π-π interactions (e.g., phenyl/isoindolinone plane dihedral angle: 9.4°) .

Q. What methodologies evaluate the compound's antagonistic activity against metabotropic glutamate receptors (mGluR1)?

Methodological Answer:

  • In Vitro Assays: Measure intracellular Ca2+^{2+} mobilization in CHO cells expressing mGluR1a. The compound shows IC50_{50} values of 2.6 nM (human) and 2.3 nM (rat) .
  • Selectivity Testing: Assess activity against mGluR5 (>2000-fold selectivity) via radioligand binding assays .
  • In Vivo Models: Evaluate face-washing behavior in mice induced by (S)-3,5-DHPG; effective doses range from 3–30 mg/kg (73–94% receptor occupancy) .

Q. How to address discrepancies in pharmacological data between in vitro and in vivo studies?

Methodological Answer:

  • Bioavailability: Perform pharmacokinetic studies (e.g., plasma half-life, brain penetration) using LC-MS/MS.
  • Metabolite Interference: Identify metabolites via liver microsome assays; compare activity profiles.
  • Dose-Response Correlation: Use receptor occupancy studies to align in vitro IC50_{50} with in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.